molecular formula C6H10S2 B14234332 Thiepane-2-thione CAS No. 566895-13-4

Thiepane-2-thione

Cat. No.: B14234332
CAS No.: 566895-13-4
M. Wt: 146.3 g/mol
InChI Key: YFUUHBWCXWRGRC-UHFFFAOYSA-N
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Description

Thiepane-2-thione (IUPAC name: azepane-2-thione) is a seven-membered heterocyclic compound containing a sulfur atom in the ring and a thione (C=S) functional group at the 2-position. Its molecular formula is C₆H₁₁NS, with a molecular weight of 129.221 g/mol (CAS: 7203-96-5) . Structurally, it is characterized by a saturated azepane backbone modified with a thione group, which confers unique electronic and reactivity properties. This compound is utilized in synthetic chemistry as a precursor for conducting materials, such as tetrathiafulvalenes, via coupling reactions .

Properties

CAS No.

566895-13-4

Molecular Formula

C6H10S2

Molecular Weight

146.3 g/mol

IUPAC Name

thiepane-2-thione

InChI

InChI=1S/C6H10S2/c7-6-4-2-1-3-5-8-6/h1-5H2

InChI Key

YFUUHBWCXWRGRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=S)SCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiepane-2-thione can be synthesized through several methods, including the acylation of thiols (thiolation) and the use of thioesterification reactions. One common method involves the reaction of carboxylic acids with thiols in the presence of coupling reagents such as TFFH . Another approach is the one-pot synthesis involving isothiocyanates and amines in the presence of phase transfer catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Thiepane-2-thione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.

Scientific Research Applications

Thiepane-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiepane-2-thione involves its interaction with molecular targets such as enzymes and proteins. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . The sulfur atoms in its structure play a crucial role in forming interactions with target molecules, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Thiepane-2-thione’s properties and applications, it is critical to compare it with structurally analogous thione-containing heterocycles. Below is a detailed analysis of key compounds:

Azepane-2-thione vs. This compound

  • Structural Differences :
    • This compound : A seven-membered ring with one sulfur atom in the ring and a thione group.
    • Azepane-2-thione : A seven-membered ring with one nitrogen atom in the ring and a thione group.
  • Synthesis :
    • This compound is synthesized via multi-step lithiation, selenium addition, and alkylation protocols .
    • Azepane-2-thione’s synthesis is less documented in the provided evidence but may involve cyclization of thiourea derivatives .
  • Applications :
    • This compound is a precursor for conductive tetrathiafulvalene salts .
    • Azepane-2-thione’s applications are less clear but may relate to pharmaceutical intermediates due to its nitrogen-heterocycle backbone .

1,3-Thiazinane-2-thione

  • Structure : A six-membered ring containing two sulfur atoms and a thione group.
  • Synthesis : Prepared via nucleophilic substitution reactions, such as the reaction of 1,3-thiazinane-2-thione with chlorinated aromatic compounds in the presence of K₂CO₃ .

Thiazole-2(3H)-thione and 2-Thiazolidinethione

  • Structure : Five-membered rings with one sulfur and one nitrogen atom (thiazole) or two sulfur atoms (thiazolidine).
  • Synthesis :
    • Thiazole-2(3H)-thione is synthesized from chloroacetone or phenacyl bromide with ammonium dithiocarbamate, often requiring harsh conditions .
    • 2-Thiazolidinethione (C₃H₅NS₂, MW: 119.21 g/mol) is prepared via cyclization of thioureas or dithiocarbamates .
  • Applications :
    • Both compounds are critical in pharmaceuticals (e.g., antithyroid, antimicrobial agents) .
    • Thiazole-2(3H)-thione derivatives exhibit dopamine inhibition and antitumor activities .

Imidazolidine-2-thione

  • Structure : A five-membered ring with two nitrogen atoms and a thione group.
  • Synthesis: Typically involves reactions of α-aminoketones with phenylisothiocyanate or cyclization of thioureas .
  • Applications: Notable for antitumor and antimicrobial activities .

Comparative Data Table

Compound Ring Size Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Method
This compound 7 S C₆H₁₁NS 129.221 Conducting materials Lithiation, alkylation
Azepane-2-thione 7 N C₆H₁₁NS 129.221 Pharmaceuticals (inferred) Cyclization of thioureas (inferred)
1,3-Thiazinane-2-thione 6 S, S C₄H₇NS₂ 133.23 Medicinal chemistry Nucleophilic substitution
Thiazole-2(3H)-thione 5 S, N C₃H₃NS₂ 101.19 Pharmaceuticals Chloroacetone + dithiocarbamate
2-Thiazolidinethione 5 S, S C₃H₅NS₂ 119.21 Antithyroid agents Cyclization of thioureas
Imidazolidine-2-thione 5 N, N C₃H₆N₂S 102.16 Antitumor agents α-Aminoketone + isothiocyanate

Key Research Findings

  • Reactivity : this compound’s sulfur-rich structure enables cross-coupling reactions (e.g., with triethyl phosphite) to form conductive materials, a property less observed in nitrogen-containing analogs like azepane-2-thione .
  • Biological Activity : Smaller rings (e.g., thiazole-2-thiones) exhibit stronger bioactivity due to higher ring strain and electrophilicity of the thione group .
  • Synthetic Complexity : this compound requires multi-step synthesis , whereas imidazolidine-2-thiones and thiazolidinethiones are more accessible via one-pot methods .

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